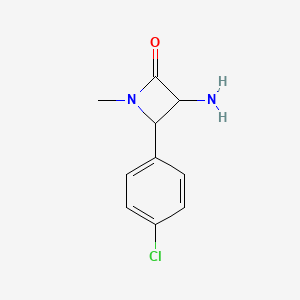

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one

Description

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one (CAS No. 1291488-16-8) is a β-lactam (azetidin-2-one) derivative characterized by a strained four-membered ring system. Its molecular formula is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol . The compound features a 4-chlorophenyl substituent at the C4 position and a methyl group at N1, which influences its electronic and steric properties. This scaffold is of interest in medicinal chemistry due to the β-lactam ring’s prevalence in antibiotics and bioactive molecules, though its specific biological activity remains under investigation.

Properties

IUPAC Name |

3-amino-4-(4-chlorophenyl)-1-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJGSLDHBOPDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C1=O)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as sodium hydride, to form the azetidinone ring. The reaction conditions typically involve heating the mixture at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Differences

- Positional Isomerism : The 2-chlorophenyl isomer (CAS 1291487-59-6) exhibits steric hindrance near the β-lactam carbonyl, possibly reducing nucleophilic attack susceptibility compared to the para-substituted analog .

- Heterocyclic Variations : Replacement of the chlorophenyl group with 5-methylfuran-2-yl introduces aromaticity and oxygen-based polarity, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Thermodynamic Stability : Density-functional theory (DFT) studies, such as those employing the B3LYP functional , could compare ring strain and stability across analogs.

Biological Activity

3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidinone ring structure with an amino group and a chlorophenyl substituent. This configuration is crucial for its biological activity, as it allows for various interactions with biological targets.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 216.65 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical in bacterial metabolism or cancer cell proliferation. For instance, it has been suggested that it can inhibit bacterial enzymes, leading to antimicrobial effects.

- Receptor Interaction : The amino group can form hydrogen bonds with receptors, while the chlorophenyl group can engage in hydrophobic interactions, influencing various signaling pathways involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

| Other strains (e.g., E. coli) | Weak to moderate |

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis.

- Inhibition of Tumor Growth : In vivo studies have shown promise in reducing tumor size in animal models.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antibacterial Activity :

-

Anticancer Research :

- A study focusing on the compound's effect on human cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways.

Q & A

What are the critical steps and reaction conditions for synthesizing 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one?

Category: Basic Research

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclization of precursor amines and chlorophenyl-containing intermediates. Key considerations include:

- Reaction Solvents: Polar aprotic solvents (e.g., DMF or DMSO) are often used to stabilize intermediates .

- Temperature Control: Maintaining 60–80°C during cyclization minimizes side reactions .

- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate azetidinone ring formation .

- Purification: Column chromatography with silica gel or recrystallization from ethanol/water mixtures is recommended .

Optimization via Design of Experiments (DoE) can reduce trial-and-error approaches by systematically varying parameters (e.g., pH, temperature) .

How can computational methods enhance the design of derivatives for biological activity?

Category: Advanced Research

Methodological Answer:

- Quantum Chemical Calculations: Tools like DFT (Density Functional Theory) predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with desired reactivity .

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes) to assess binding affinity .

- Machine Learning (ML): Trains models on existing bioactivity data to forecast novel structures. For example, ICReDD integrates computational screening with experimental validation to identify derivatives with improved specificity .

Which spectroscopic and analytical techniques are most effective for structural characterization?

Category: Basic Research

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the azetidinone ring and substituent positions (e.g., 4-chlorophenyl group) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects in derivatives .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

How can researchers resolve contradictions in reaction yield data across studies?

Category: Advanced Research

Methodological Answer:

- Statistical Analysis: Apply ANOVA to identify significant variables (e.g., catalyst loading, solvent purity) causing yield discrepancies .

- Reproducibility Checks: Standardize protocols (e.g., moisture-free conditions) to mitigate batch-to-batch variability .

- Meta-Analysis: Compare datasets across publications to isolate outliers or systemic errors .

What advanced strategies exist for elucidating reaction mechanisms involving this compound?

Category: Advanced Research

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled amines to track azetidinone ring formation via NMR .

- In Situ Monitoring: Techniques like FT-IR or Raman spectroscopy capture transient intermediates .

- Computational Reaction Pathways: Quantum mechanics/molecular mechanics (QM/MM) models map energy barriers and transition states .

How can green chemistry principles be applied to optimize synthesis?

Category: Advanced Research

Methodological Answer:

- Solvent Selection: Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst Recycling: Immobilize catalysts on magnetic nanoparticles for reuse .

- Microwave-Assisted Synthesis: Reduces reaction time and energy consumption by 30–50% .

What are the challenges in scaling up synthesis for preclinical studies?

Category: Advanced Research

Methodological Answer:

- Process Intensification: Use microreactors to enhance heat/mass transfer and minimize side products .

- Quality-by-Design (QbD): Define a design space for critical parameters (e.g., mixing speed, temperature gradients) to ensure batch consistency .

- AI-Driven Automation: Platforms like COMSOL Multiphysics simulate large-scale processes to predict bottlenecks .

How can researchers validate the biological relevance of observed in vitro activity?

Category: Advanced Research

Methodological Answer:

- Dose-Response Studies: Establish EC₅₀ values across multiple cell lines to confirm potency .

- ADME-Tox Profiling: Assess metabolic stability (e.g., liver microsome assays) and cytotoxicity (e.g., MTT assays) .

- Target Engagement Assays: Use SPR (Surface Plasmon Resonance) to measure binding kinetics with purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.